

An In-depth Technical Guide on 5-Amino-2-morpholinobenzene carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Amino-2-morpholinobenzene carboxylic acid
Cat. No.:	B1269895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information and predicted characterization data for **5-Amino-2-morpholinobenzene carboxylic acid**. As of the latest search, detailed experimental data for this specific compound is not publicly available. Therefore, the spectroscopic and physical data presented are predictions based on its chemical structure and data from analogous compounds. The experimental protocols provided are generalized methods applicable to the synthesis and analysis of similar molecules.

Introduction

5-Amino-2-morpholinobenzene carboxylic acid is a substituted aminobenzoic acid with a morpholine moiety. Its chemical structure makes it a valuable building block in medicinal chemistry. It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, notably kinase inhibitors and anti-inflammatory agents.^[1] The presence of amino, carboxylic acid, and morpholine functional groups provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.

Chemical and Physical Properties

While specific experimental data for the melting point and solubility of **5-Amino-2-morpholinobenzene carboxylic acid** are not available, general properties have been compiled

from various sources.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	222.24 g/mol	[1]
CAS Number	65989-45-9	[2]
MDL Number	MFCD01935677	[1]
SMILES	C1COCCN1C2=C(C=C(C=C2)N)C(=O)O	[2]
Predicted Appearance	White to off-white or brown solid	
Storage Conditions	2-8°C	[1]
Predicted Solubility	Soluble in DMSO and Methanol	
Predicted Melting Point	>200 °C (with decomposition)	

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for **5-Amino-2-morpholinobenzene carboxylic acid** based on its structure.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~7.1-7.3	Multiplet	1H	Aromatic proton (CH)
~6.8-7.0	Multiplet	1H	Aromatic proton (CH)
~6.6-6.8	Multiplet	1H	Aromatic proton (CH)
~5.0-5.5	Singlet (broad)	2H	Amino protons (-NH ₂)
~3.6-3.8	Multiplet	4H	Morpholine protons (-O-CH ₂ -)
~2.8-3.0	Multiplet	4H	Morpholine protons (-N-CH ₂ -)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~168-172	Carboxylic acid carbon (-COOH)
~145-150	Aromatic carbon attached to Nitrogen
~135-140	Aromatic carbon attached to Morpholine
~120-125	Aromatic carbon
~115-120	Aromatic carbon
~110-115	Aromatic carbon
~105-110	Aromatic carbon
~66-68	Morpholine carbons (-O-CH ₂)
~48-52	Morpholine carbons (-N-CH ₂)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3200	N-H stretching (Amino group)
3300-2500	O-H stretching (Carboxylic acid)
~1700	C=O stretching (Carboxylic acid)
1620-1580	N-H bending (Amino group)
1600-1450	C=C stretching (Aromatic ring)
~1300	C-N stretching (Aromatic amine)
~1115	C-O-C stretching (Morpholine ether)

Table 4: Predicted Mass Spectrometry Data

m/z Value	Assignment
222.10	[M] ⁺ (Molecular Ion)
205.09	[M-OH] ⁺
177.09	[M-COOH] ⁺
136.07	[M - Morpholine - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of a compound such as **5-Amino-2-morpholinobenzene carboxylic acid**.

A potential synthetic route to **5-Amino-2-morpholinobenzene carboxylic acid** involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative followed by reduction of a nitro group.

Materials:

- 2-Chloro-5-nitrobenzoic acid

- Morpholine
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Iron (Fe) powder
- Ammonium chloride (NH_4Cl)
- Ethanol
- Water
- Ethyl acetate
- Hydrochloric acid (HCl)
- Sodium bicarbonate ($NaHCO_3$)

Procedure:**Step 1: Synthesis of 2-morpholino-5-nitrobenzoic acid**

- To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and morpholine (1.2 equivalents).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Acidify the mixture with 1M HCl to a pH of 2-3 to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain 2-morpholino-5-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

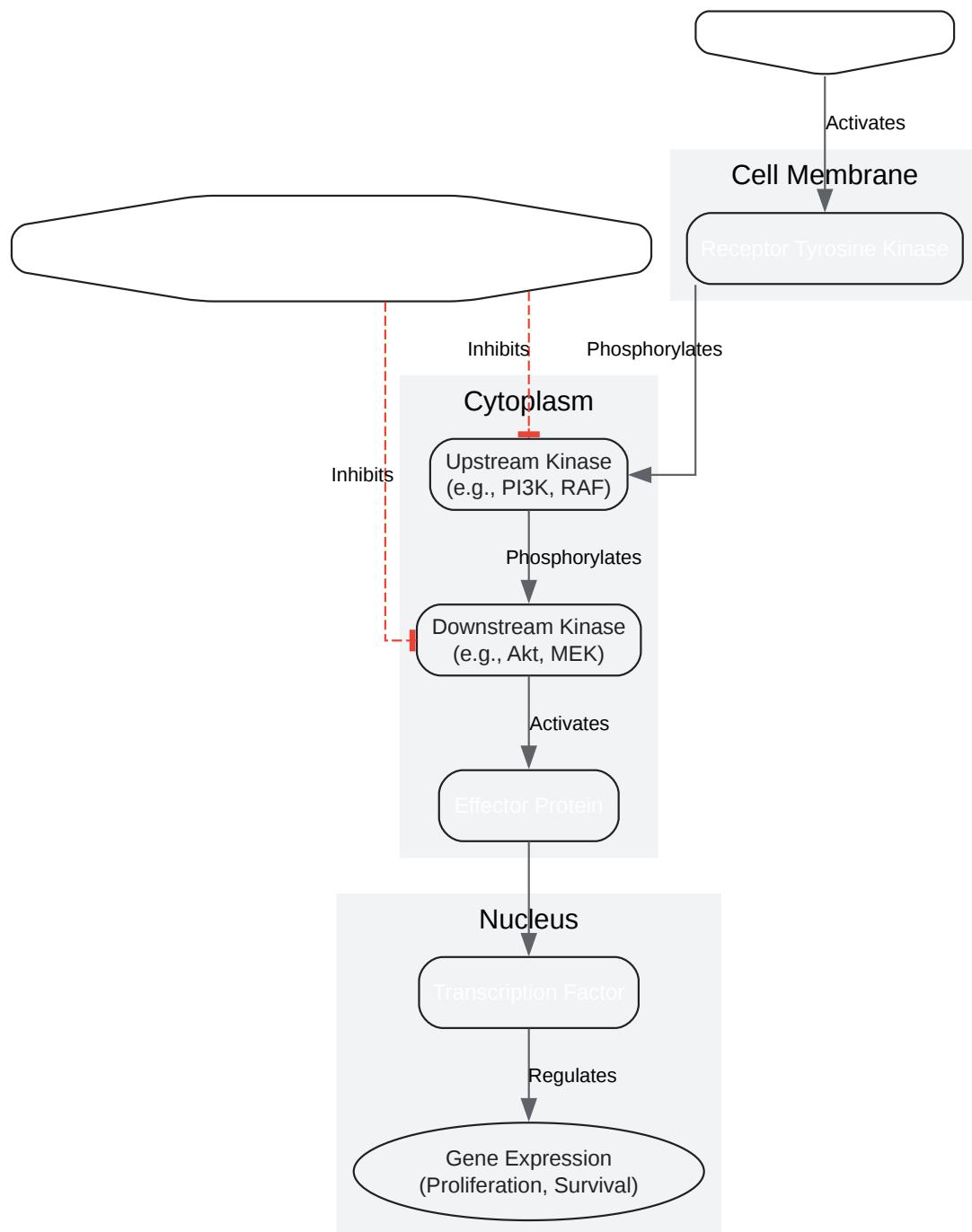
- Suspend 2-morpholino-5-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water.
- Add iron powder (5 equivalents) and ammonium chloride (0.5 equivalents).
- Heat the mixture to reflux (around 80 °C) and stir for 4-8 hours, monitoring by TLC.
- After completion, filter the hot reaction mixture through celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove ethanol.
- Neutralize the aqueous solution with saturated sodium bicarbonate.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **5-Amino-2-morpholinobenzenecarboxylic acid**.
- Further purification can be achieved by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .

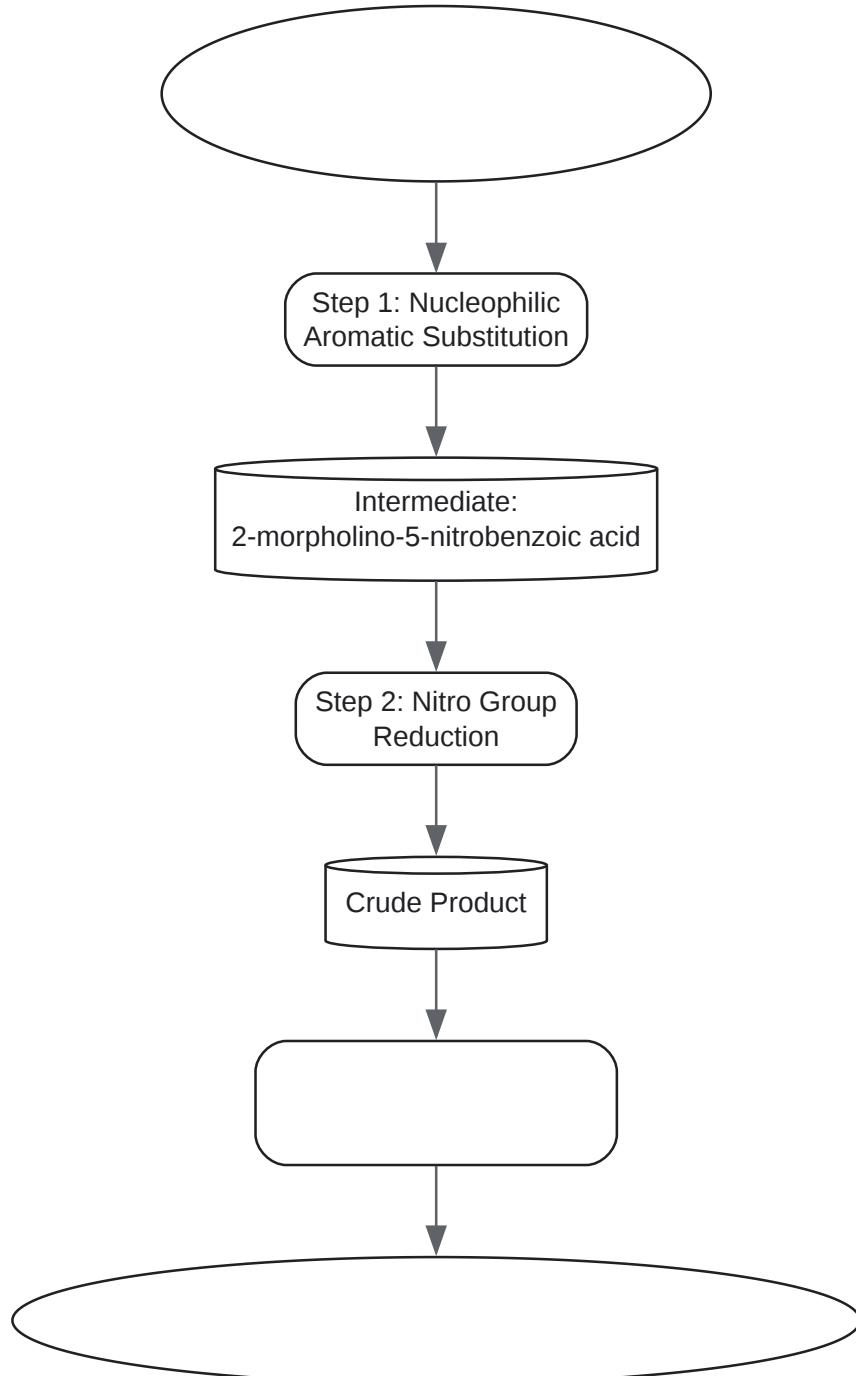

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
 - Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

Potential Biological Activity and Signaling Pathways

Given its use as a scaffold for kinase inhibitors, derivatives of **5-Amino-2-morpholinobenzenecarboxylic acid** could potentially target various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. A generalized kinase signaling pathway that could be targeted is depicted below.

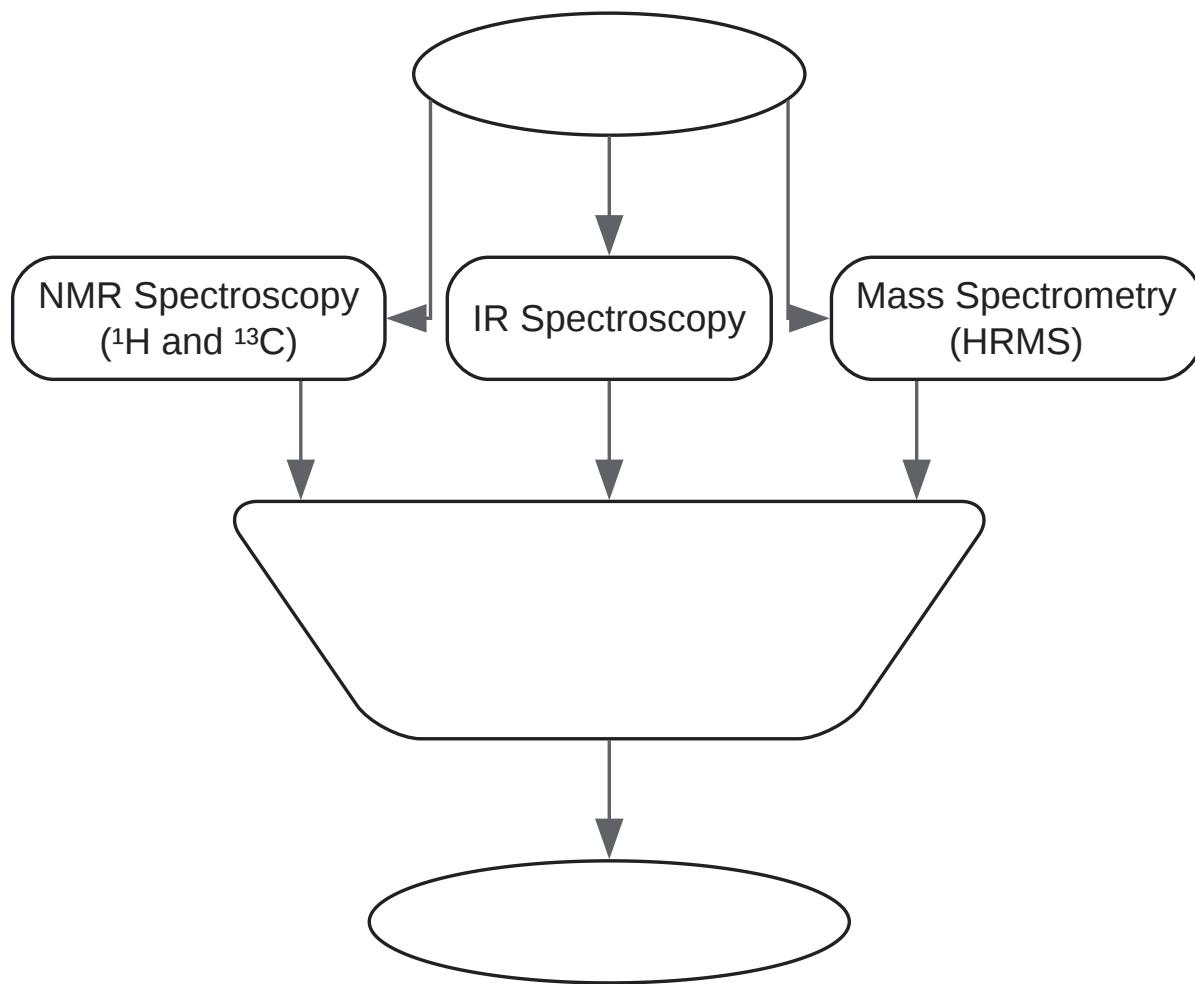
Conceptual Kinase Signaling Pathway


[Click to download full resolution via product page](#)

Caption: Conceptual diagram of a kinase signaling cascade and potential points of inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of **5-Amino-2-morpholinobenzenecarboxylic acid**.


General Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of the target compound.

Structural Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the structural characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2-morpholinobenzoic acid [myskinrecipes.com]
- 2. 5-Amino-2-morpholinobenzene carboxylic acid [biogen.es]
- To cite this document: BenchChem. [An In-depth Technical Guide on 5-Amino-2-morpholinobenzene carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269895#5-amino-2-morpholinobenzene-carboxylic-acid-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com